
S-Clopidogrel N-Methyl Impurity
Übersicht
Beschreibung
“S-Clopidogrel N-Methyl Impurity” is a chemical compound with the molecular formula C16H18ClNO2S and a molecular weight of 323.8 . It is an impurity of Clopidogrel, a medication used to prevent blood clots .
Synthesis Analysis
The synthesis of Clopidogrel and its impurities is a complex process. A cost-effective and industrially feasible process for the preparation of Clopidogrel bisulphate has been disclosed . The process involves the conversion of 2-chloro phenyl glycine to 2-chloro phenyl glycine methyl ester hydrochloride using thionyl .
Molecular Structure Analysis
The molecular structure of “S-Clopidogrel N-Methyl Impurity” is represented by the SMILES notation: O=C(OC)C@HN©CCC2=CC=CS2 .
Physical And Chemical Properties Analysis
“S-Clopidogrel N-Methyl Impurity” has a molecular weight of 323.8 and a molecular formula of C16H18ClNO2S . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
A foundational study identified and characterized a principal oxidation impurity in clopidogrel, employing high-performance liquid chromatography for isolation. This impurity, identified through spectral data (UV, MS, 1H/13C NMR), contributed to understanding the chemical stability and quality control of clopidogrel formulations (Mohan, Hariharan, Vikraman, Subbaiah, Venkataraman, & Saravanan, 2008).
Synthesis and Control of Impurities
Further research into the synthesis of S-(+)-Clopidogrel bisulfate revealed the presence of major impurities (A, B, and C), emphasizing the necessity for stringent control over pharmaceutical impurities. This study presented a detailed overview of these impurities and their origins in the S-(+)-clopidogrel bisulfate process, contributing to the pharmaceutical industry's understanding of impurity control (Reddy, Kumar, Omprakash, & Dubey, 2013).
Analytical Methodologies for Impurity Determination
Analytical techniques for separating and quantifying clopidogrel and its impurities have been developed, such as capillary electrophoresis and TLC methods. These methods provide the pharmaceutical industry with tools for ensuring drug purity and compliance with regulatory standards (Fayed, Weshahy, Shehata, Hassan, Pauwels, Hoogmartens, & Van Schepdael, 2009); (Antić, Filipic, & Agbaba, 2007).
Impact on Drug Metabolism and Pharmacological Activity
Investigations into the metabolic pathways of clopidogrel have highlighted the role of human liver enzymes in the formation and methylation of its pharmacologically active metabolites, underscoring the importance of understanding impurities in the context of drug efficacy and patient safety (Liu, Chen, Zhong, Li, Zhu, Chen, & Zhong, 2015).
Implications for Drug Safety and Efficacy
The presence and control of impurities in clopidogrel are critical not only for drug safety but also for its therapeutic efficacy. Studies such as those comparing generic versions of clopidogrel to the original brand have underscored the significance of impurity profiles in maintaining the drug's quality and performance (Gomez, Adams, & Hoogmartens, 2004).
Eigenschaften
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKNRNOULMZHY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Clopidogrel N-Methyl Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)
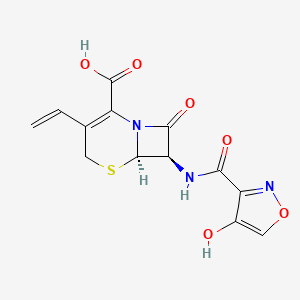
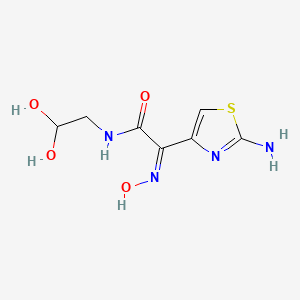
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
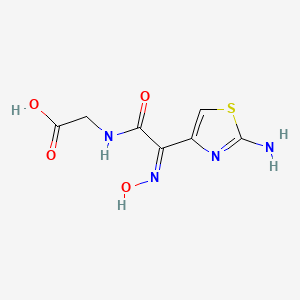
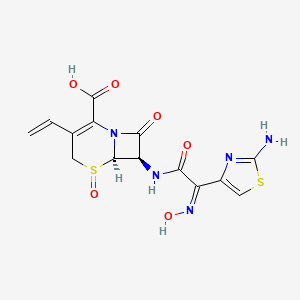
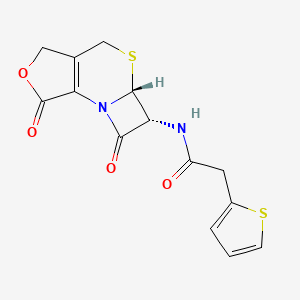
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)